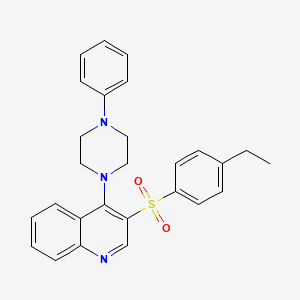

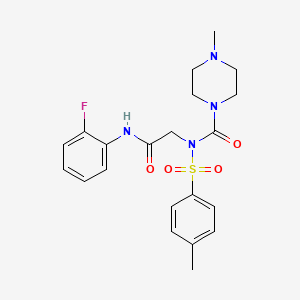

![molecular formula C7H4ClFN2 B2669070 3-Chloro-8-fluoroimidazo[1,2-a]pyridine CAS No. 1019028-15-9](/img/structure/B2669070.png)

3-Chloro-8-fluoroimidazo[1,2-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-8-fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4ClFN2 . It has a molecular weight of 170.57 . It is a solid substance .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClFN2/c8-6-4-10-7-5(9)2-1-3-11(6)7/h1-4H . The InChI key is MYRNZBNAZNEXTA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 170.57 .科学的研究の応用

Bioisosteric Replacement in GABA A Receptor Modulation

3-Chloro-8-fluoroimidazo[1,2-a]pyridine, through its derivative 8-fluoroimidazo[1,2-a]pyridine, has been studied for its physicochemical mimicry of imidazo[1,2-a]pyrimidine. This mimicry has been utilized in the development of novel synthetic pathways for allosteric modulator ligands of the GABA A receptor, demonstrating the potential of this compound derivatives in neuromodulation and as a bioisosteric replacement for imidazopyrimidine in medicinal chemistry applications. This research highlights the compound's relevance in the synthesis of pharmacologically active molecules targeting the GABA A receptor, a key receptor in the central nervous system involved in inhibitory neurotransmission (Humphries et al., 2006).

Fluorescent Properties for Biomarker and Sensor Development

The fluorescent properties of 3-hydroxymethyl derivatives of imidazo[1,2-a]pyridines have been explored, revealing that these compounds emit light in various solvents as well as in acidic and alkaline media. This characteristic makes them potential candidates for biomarker applications and the development of photochemical sensors. The investigation into the effects of substituents on the heterocycle and phenyl rings on luminescent properties further underscores the versatility of this compound derivatives in the design of novel fluorescent materials (Velázquez-Olvera et al., 2012).

Insecticidal Activities

The catalysis-free synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives has shown that the incorporation of fluoro groups, particularly at specific positions, can significantly enhance the insecticidal activities of these compounds. This finding opens up new avenues for the development of agricultural chemicals and pest management solutions, highlighting the role of this compound derivatives in the creation of more effective insecticidal agents (Zhang et al., 2010).

Fluorination Techniques in Organic Synthesis

Research on the regioselective fluorination of imidazo[1,2-a]pyridines, including derivatives of this compound, using Selectfluor in aqueous conditions has provided valuable insights into efficient synthesis methods for fluorinated compounds. This work not only advances the understanding of fluorination reactions but also contributes to the broader field of organic synthesis by offering a more accessible approach to introducing fluorine atoms into complex heterocyclic frameworks (Liu et al., 2015).

Safety and Hazards

The safety information for 3-Chloro-8-fluoroimidazo[1,2-a]pyridine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

3-chloro-8-fluoroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-6-4-10-7-5(9)2-1-3-11(6)7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRNZBNAZNEXTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

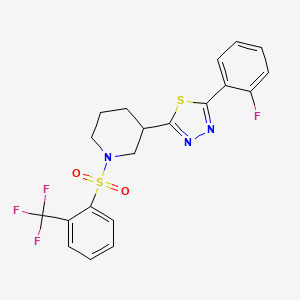

![3-[3-({2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2668989.png)

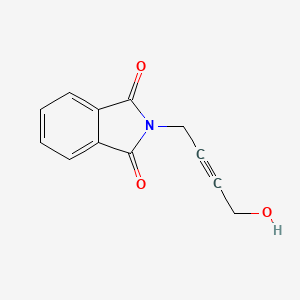

![N-(1-cyano-1-methylpropyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2668993.png)

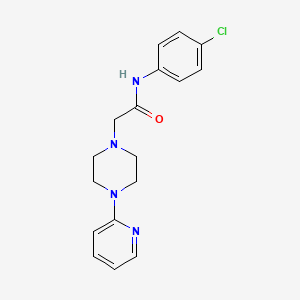

![4-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2668994.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2668995.png)

![2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide](/img/structure/B2669002.png)

![3-ethyl 6-methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2669003.png)

![2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2669004.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2669010.png)